

Ethylboronic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Ethylboronic acid

Cat. No.: B1630562

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CAS Number: 4433-63-0

This technical guide provides an in-depth overview of **ethylboronic acid**, a versatile organoboron compound with significant applications in organic synthesis and drug discovery. **Ethylboronic acid** serves as a crucial building block in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Its derivatives have also emerged as potent enzyme inhibitors, leading to the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the properties, synthesis, analysis, and applications of **ethylboronic acid**.

Chemical and Physical Properties

Ethylboronic acid, also known as ethaneboronic acid, is a white to off-white crystalline solid at room temperature.[1][2] It is an organoboron compound characterized by a boron atom bonded to an ethyl group and two hydroxyl groups.[2] The presence of the C-B bond makes it a member of the broader class of organoboranes. Boronic acids, in general, are Lewis acids and possess the unique ability to form reversible covalent complexes with diols, such as those found in sugars.[1]

Table 1: Physicochemical Properties of **Ethylboronic Acid**

Property	Value
CAS Number	4433-63-0[3]
Molecular Formula	C ₂ H ₇ BO ₂
Molecular Weight	73.89 g/mol
Appearance	White to off-white crystalline powder
Melting Point	84-88 °C
Boiling Point	154 °C at 760 mmHg
Density	0.941 g/cm ³
Solubility	Soluble in water and organic solvents
Stability	Stable under normal conditions; air-sensitive and hygroscopic

Experimental Protocols

Synthesis of Ethylboronic Acid

The first reported synthesis of **ethylboronic acid** was by Edward Frankland in 1860. The process involved a two-stage reaction: the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then oxidized in the air to yield **ethylboronic acid**. Modern synthetic routes offer more practical and scalable methods.

Method 1: From Alkylboronic Acid Pinacol Ester

This method involves the conversion of an alkylboronic acid pinacol ester to the corresponding boronic acid.

- Step 1: Formation of Potassium Ethyltrifluoroborate
 - In a 10 mL glass bottle equipped with a magnetic stir bar, combine the alkylboronic acid pinacol ester (2 mmol) and methanol (10 mL).

- Slowly add a 4.5M saturated aqueous solution of potassium bifluoride (2 mL) to the mixture.
- Stir the mixture at room temperature for 1 hour.
- Remove all volatile compounds under vacuum.
- Dissolve the organic residue in methanol (6 mL) and add water (6-10 mL).
- Evaporate all volatile compounds; repeat this dissolution and evaporation process three times.
- Stir the solid residue with dry acetone (8 mL) and carefully decant the liquid phase.
- Wash the remaining inorganic salts with additional acetone (3 x 2 mL).
- Collect the filtrate and concentrate under vacuum to obtain the intermediate potassium ethyltrifluoroborate salt.
- Step 2: Hydrolysis to **Ethylboronic Acid**
 - In a 10 mL glass bottle, combine the alkyl trifluoroborate potassium salt (0.4 mmol) and water (1 mL).
 - After the reaction is complete, dilute the mixture with a solution of ethyl acetate and ether (10 mL).
 - Filter the mixture through diatomaceous earth and separate the organic phase.
 - Extract the aqueous phase with a solution of ethyl acetate and ether.
 - Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent under vacuum to obtain **ethylboronic acid**.

Purification of Ethylboronic Acid

Purification of boronic acids is crucial for their successful application in synthesis. Common impurities include the corresponding boroxine (a cyclic anhydride) and starting materials.

Method 1: Recrystallization

Recrystallization is an effective method for purifying solid boronic acids.

- Dissolve the crude **ethylboronic acid** in a minimal amount of a suitable hot solvent. Solvents such as benzene, dichloroethane, or ethyl acetate can be effective. For some boronic acids, recrystallization from hot water or hot ethanol has also been successful.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Acid-Base Extraction

This method leverages the acidic nature of boronic acids.

- Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.
- Extract the organic solution with an aqueous base (e.g., 1-2 M NaOH) to form the water-soluble boronate salt.
- Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.
- Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified boronic acid.
- Extract the purified boronic acid back into an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate to yield the pure product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **ethylboronic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Filter the solution into a clean, dry 5 mm NMR tube.
- ^1H NMR: The proton NMR spectrum of **ethylboronic acid** is expected to show signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and a broad singlet for the hydroxyl protons.
- ^{13}C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms of the ethyl group.
- ^{11}B NMR: The boron-11 NMR spectrum provides information about the coordination environment of the boron atom. For **ethylboronic acid**, a single broad peak is expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **ethylboronic acid** will exhibit characteristic absorption bands.

- O-H stretch: A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the hydroxyl groups, often showing signs of hydrogen bonding.
- C-H stretch: Bands in the $2850\text{-}3000\text{ cm}^{-1}$ region due to the stretching vibrations of the C-H bonds in the ethyl group.
- B-O stretch: A strong absorption band typically found around 1350 cm^{-1} is characteristic of the B-O single bond.
- B-C stretch: A weaker absorption may be observed for the B-C bond.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **ethylboronic acid**. The molecular ion peak (M^+) would be observed at m/z corresponding to the molecular weight. Common fragmentation pathways may involve the loss of water, the ethyl group, or hydroxyl radicals.

Applications in Organic Synthesis and Drug Discovery

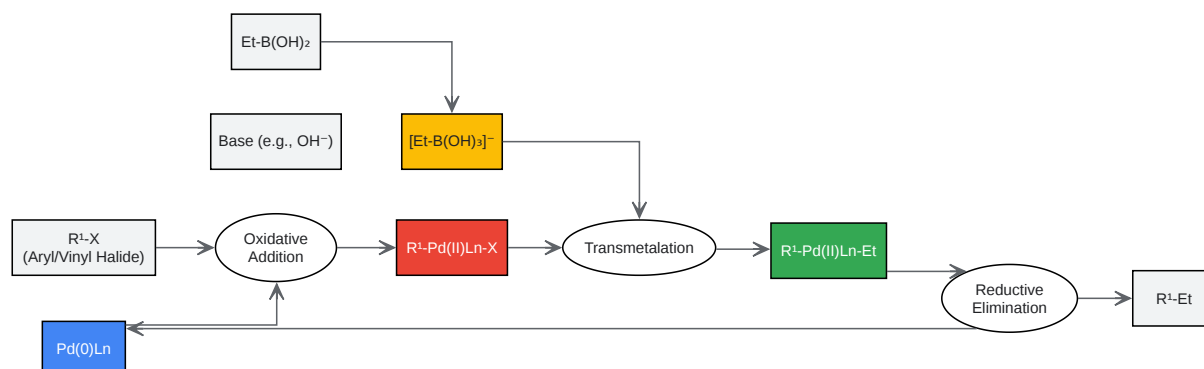
Ethylboronic acid is a valuable reagent in modern organic chemistry, primarily due to its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the ethyl group of the boronic acid and an sp^2 -hybridized carbon of an organohalide or triflate.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryls, vinylarenes, and polyolefins.

General Experimental Protocol:

- To a reaction vessel, add the aryl or vinyl halide (1.0 equiv), **ethylboronic acid** (1.2-1.5 equiv), a palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2-3 equiv).
- Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.



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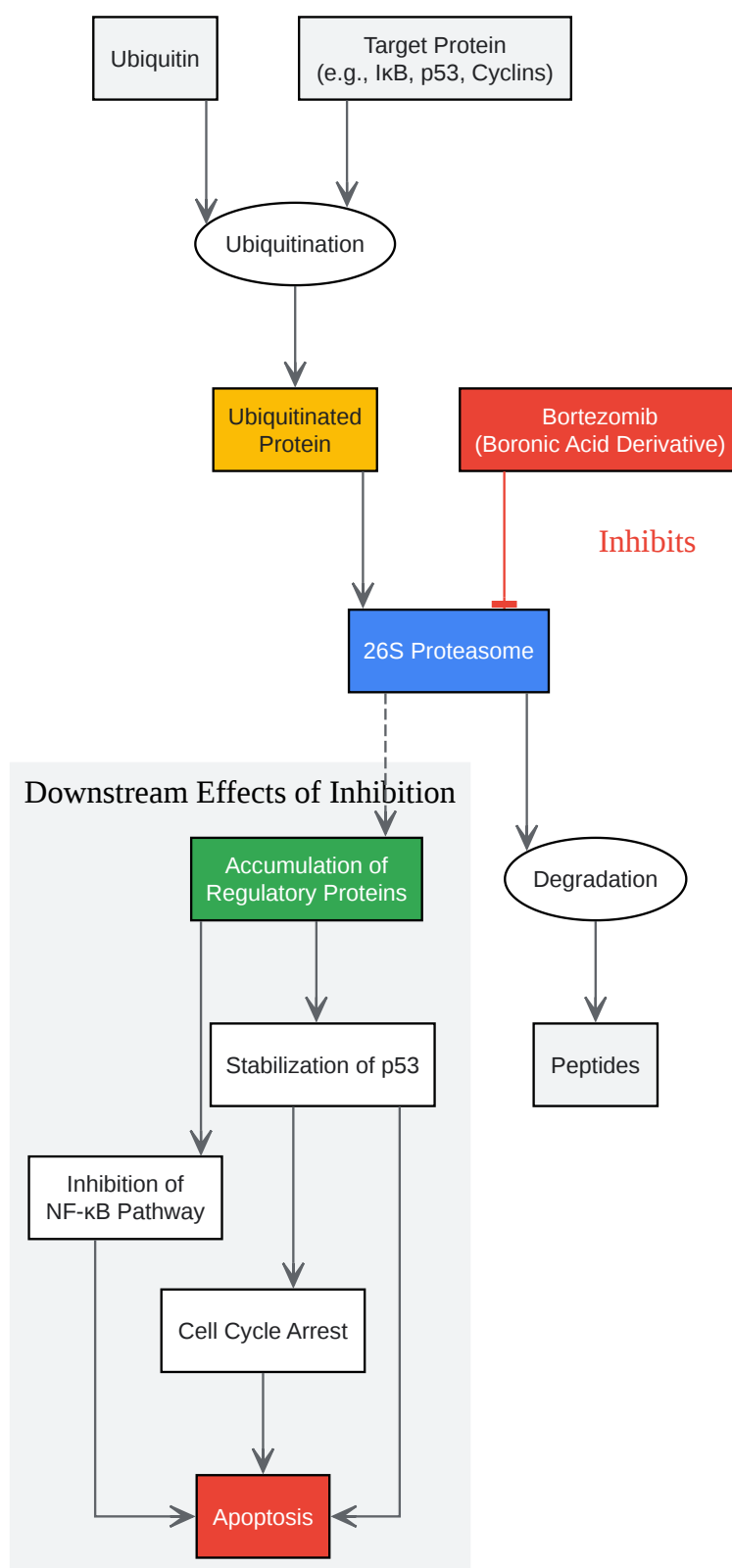
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: Proteasome Inhibition

Boronic acid derivatives have been successfully developed as therapeutic agents. A prominent example is Bortezomib (Velcade®), a dipeptidyl boronic acid derivative used in the treatment of multiple myeloma. The boronic acid moiety is crucial for its mechanism of action, which involves the inhibition of the 26S proteasome.

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. It plays a critical role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction. In cancer cells, the proteasome is often overactive, contributing to tumor growth and survival.

By inhibiting the proteasome, boronic acid-containing drugs like Bortezomib prevent the degradation of pro-apoptotic proteins and cell cycle inhibitors, while also disrupting the activation of pro-survival signaling pathways such as NF- κ B. This leads to cell cycle arrest and apoptosis in cancer cells.



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Caption: Signaling pathway of proteasome inhibition by boronic acid derivatives.

Conclusion

Ethylboronic acid is a foundational reagent in synthetic organic chemistry with expanding applications in medicinal chemistry and materials science. Its utility in robust carbon-carbon bond-forming reactions and the proven success of its derivatives as therapeutic agents underscore its importance. This guide provides a comprehensive resource for researchers, consolidating key data and protocols to facilitate further innovation and discovery in these fields.

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